3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a morpholine ring connected to a tetrahydrocinnoline core, which contributes to its distinct chemical reactivity and biological properties. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in drug development and pharmacological studies.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. Its identification is facilitated by the Chemical Abstracts Service number 2415599-90-3, which aids in cataloging and sourcing the compound for scientific use.
3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline is classified as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure. It falls under the category of tetrahydrocinnolines, which are known for their diverse biological activities and applications in organic synthesis .
The synthesis of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. A common synthetic route includes the reaction of morpholine with a suitable cinnoline derivative. This reaction often requires specific catalysts and solvents to optimize yield and purity. Techniques such as refluxing under controlled conditions or using microwave-assisted synthesis have been explored to enhance efficiency .
In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and cost-effectiveness. The reaction conditions are meticulously controlled to facilitate high yields while minimizing by-products. The purification of the final product may involve recrystallization or chromatography techniques to achieve the desired purity levels.
The molecular structure of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline features a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a tetrahydrocinnoline framework. This unique arrangement contributes significantly to its chemical behavior and biological activity.
3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through conformational changes upon binding. This interaction can lead to various biological effects depending on the target pathway involved.
Research indicates that the compound has potential bioactive properties that warrant further investigation into its mechanisms at a molecular level .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline has several applications across different scientific domains:
This compound's unique structural characteristics provide numerous avenues for research and application across various scientific fields.
The strategic integration of the morpholine and tetrahydrocinnoline scaffolds creates a hybrid pharmacophore designed to overcome limitations in contemporary mTOR-targeted oncology therapeutics. The tetrahydrocinnoline core (a partially saturated cinnoline bicyclic system) provides a rigid, planar framework conducive to optimal π-stacking interactions within the hydrophobic ATP-binding pocket of mTOR. This scaffold shares bioisosteric similarities with clinically validated tetrahydroquinoline-based mTOR inhibitors, which demonstrate potent kinase affinity due to their ability to mimic purine motifs [6]. Computational analyses of analogous tetrahydroquinoline derivatives reveal that the bicyclic system engages in critical van der Waals contacts with residues such as Ile2163, Trp2239, and Val2240 in the mTOR active site (PDB: 4JT6), stabilizing the inhibitor complex [1] [4].
The morpholine-4-carbonyl moiety appended to the tetrahydrocinnoline scaffold serves multifunctional roles. Primarily, the morpholine oxygen acts as a hydrogen bond acceptor, enhancing solubility and facilitating interactions with polar residues in the solvent-exposed region of the mTOR kinase domain. Studies on morpholine-containing kinase inhibitors confirm that this heterocycle improves water solubility by >30% compared to non-polar analogues, addressing a critical limitation of earlier-generation mTOR inhibitors like rapalogs [5] [7]. Furthermore, the carbonyl linker between morpholine and tetrahydrocinnoline enables conformational flexibility, allowing optimal positioning for simultaneous hydrophobic anchoring and polar interactions. This design principle is validated in morpholine-substituted tetrahydroquinolines (e.g., compound 10e), where the trifluoromethylphenyl-morpholine combination yielded IC₅₀ values of 0.033 µM against A549 lung cancer cells, surpassing Everolimus by >100-fold [1] [4].
Table 1: Structural Contributions of Hybrid Components to mTOR Inhibition
Structural Element | Role in mTOR Inhibition | Experimental Validation |
---|---|---|
Tetrahydrocinnoline core | π-Stacking with hydrophobic residues (Trp2239, Ile2163); planar rigidity mimics purines | SAR: Saturation of cinnoline ring enhances mTOR binding vs. fully aromatic analogues [6] [9] |
Morpholine-4-carbonyl moiety | H-bond donation/acceptance; solvation enhancement; conformational flexibility | Solubility >150 µg/mL in PBS (pH 7.4) vs. <50 µg/mL for non-morpholine analogues [5] |
Carbonyl linker | Enables optimal spatial orientation of morpholine; moderate flexibility | Docking: Distance optimization (1–2 carbons) critical for H-bonds to Val2240/Tyr2225 [1] |
The 3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline derivatives function as ATP-competitive inhibitors that exploit structural vulnerabilities in the mTOR kinase domain. Unlike allosteric rapalogs, these hybrids directly compete with ATP for binding in the catalytic cleft, enabling complete suppression of both mTORC1 and mTORC2 activity. Molecular dynamics simulations of analogous tetrahydroquinoline-morpholine hybrids (e.g., bound to 4JT6) demonstrate stable complex formation over 100 ns, with key interactions including:
This binding mode disrupts phosphorylation of downstream effectors (4E-BP1, S6K1) more effectively than rapalogs, which only partially inhibit 4E-BP1 phosphorylation due to steric constraints. The hybrid’s bifunctional design also counters feedback activation of PI3K/Akt—a major resistance mechanism in ATP-competitive inhibitors. By occupying both the hinge region (via tetrahydrocinnoline) and the solvent front (via morpholine), these compounds prevent compensatory Akt phosphorylation observed with inhibitors like MLN0128 [2] [10]. Additionally, the electron-withdrawing nature of the morpholine carbonyl may modulate the electron density of the cinnoline ring, enhancing affinity for the ATP-binding site’s electrophilic residues.
Classical mTOR inhibitors exhibit three generations of progressively refined mechanisms, yet all carry limitations that morpholine-tetrahydrocinnoline hybrids aim to address:
Table 2: Evolution of mTOR Inhibitor Classes and Key Limitations
Generation | Representative Agents | Key Limitations | Hybrid Design Solution |
---|---|---|---|
1st (Rapalogs) | Everolimus, Temsirolimus | mTORC1-only inhibition; Akt feedback activation; cytostatic effects | Dual mTORC1/2 inhibition; suppresses feedback loops [1] [4] |
2nd (TKIs) | AZD8055, MLN0128 | Kinase domain mutations; poor solubility; PI3K-related toxicity | Enhanced solubility (morpholine); resistance mutation coverage [5] [7] |
3rd (Bifunctional) | RapaLink-1 | High MW; low oral bioavailability; untested clinical safety | Moderate MW (<500 Da); optimized logP (2–3) [1] [9] |
The morpholine-tetrahydrocinnoline architecture directly counters these gaps:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5